
2-(3-Bromophenyl)-9,9'-spirobifluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-9,9'-spirobifluorene is a useful research compound. Its molecular formula is C31H19Br and its molecular weight is 471.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What synthetic methodologies are effective for preparing 2-(3-Bromophenyl)-9,9'-spirobifluorene?
Answer:
The synthesis typically involves functionalizing the spirobifluorene core with bromine at specific positions. Key steps include:
- Suzuki-Miyaura Coupling : Reacting brominated spirobifluorene intermediates (e.g., 2,7-dibromo-9,9′-spirobifluorene) with 3-bromophenylboronic acid under palladium catalysis .
- Grignard Reagent Reactions : Using 2-bromobiphenyl-derived Grignard reagents to functionalize spirobifluorenone precursors .
- Bromination Optimization : Bromine substitution at the 3-position of the phenyl group requires precise control of reaction conditions (e.g., FeCl₃ as a catalyst) to avoid over-bromination .
Table 1: Common Brominated Spirobifluorene Precursors
Q. Basic: How is this compound characterized for structural and thermal stability?
Answer:
Standard characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution patterns and spiro connectivity .
- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) for molecular weight validation .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition temperatures >300°C common for spirobifluorenes) .
- Differential Scanning Calorimetry (DSC) : Detects glass transition temperatures (Tg) critical for amorphous film formation in OLEDs .
Q. Basic: What key electronic properties make this compound suitable for optoelectronic applications?
Answer:
The spirobifluorene core provides:
- High Triplet Energy (T₁) : ~2.7–3.0 eV, ideal for hosting phosphorescent emitters in OLEDs .
- Rigid, Non-Planar Structure : Reduces intermolecular aggregation, enhancing luminescence efficiency .
- Tunable HOMO/LUMO Levels : Bromine at the 3-position lowers LUMO (-2.1 eV to -2.4 eV), improving electron injection in devices .
Q. Advanced: How does bromine substitution at the 3-phenyl position influence device performance in OLEDs?
Answer:
Bromine’s electron-withdrawing nature modifies charge transport:
- Enhanced Electron Mobility : Bromine lowers LUMO, facilitating electron injection into emissive layers .
- Trade-offs : Increased rigidity may reduce solubility, complicating thin-film processing. Spin-coating with chlorobenzene/1,3-dioxane mixtures improves film uniformity .
- Contradiction in Data : Some studies report reduced electroluminescence efficiency due to heavy atom effects, while others note improved stability .
Q. Advanced: What computational methods are used to predict the optoelectronic behavior of this compound?
Answer:
- Density Functional Theory (DFT) : Models HOMO/LUMO distributions and exciton binding energies .
- Molecular Dynamics (MD) : Simulates packing behavior in amorphous films, critical for predicting charge transport .
- TD-DFT : Predicts absorption/emission spectra, validated against experimental UV-Vis and PL data .
Table 2: Key Computational Findings
Property | Method | Outcome |
---|---|---|
HOMO/LUMO Gap | DFT/B3LYP | 3.1 eV (aligns with experimental data) |
Triplet Energy | TD-DFT | 2.8 eV (matches phosphorescent hosting) |
Q. Advanced: How do researchers resolve contradictions in reported charge mobility values for spirobifluorene derivatives?
Answer:
Discrepancies arise from varying film morphologies and measurement techniques. Mitigation strategies include:
- Standardized Fabrication : Use of identical substrate treatments (e.g., UV-ozone cleaning) .
- Space-Charge-Limited Current (SCLC) : Direct comparison of hole/electron mobility in diode configurations .
- Cross-Validation : Combining atomic force microscopy (AFM) with grazing-incidence XRD to correlate morphology and mobility .
Q. Advanced: What are the challenges in incorporating this compound into perovskite solar cells?
Answer:
- Interface Compatibility : Bromine may react with perovskite precursors (e.g., PbI₂), requiring inert encapsulation layers .
- Energy Level Alignment : Mismatch between spirobifluorene’s HOMO (-5.4 eV) and perovskite’s valence band (-5.8 eV) necessitates interfacial modifiers like Li-TFSI .
- Long-Term Stability : Hydrophobic spirobifluorene improves moisture resistance but may delaminate under thermal stress .
Propriétés
Formule moléculaire |
C31H19B |
---|---|
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C31H19Br/c32-22-9-7-8-20(18-22)21-16-17-26-25-12-3-6-15-29(25)31(30(26)19-21)27-13-4-1-10-23(27)24-11-2-5-14-28(24)31/h1-19H |
Clé InChI |
VMBNVQGQGSNLQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC(=CC=C7)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.